molecular formula C21H34NO3P B10844182 4-Cyanophenyl ethyl dodecylphosphonate

4-Cyanophenyl ethyl dodecylphosphonate

Cat. No.: B10844182
M. Wt: 379.5 g/mol
InChI Key: FHIBETIKXBGJPS-UHFFFAOYSA-N
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Description

4-Cyanophenyl ethyl dodecylphosphonate is a phosphonate ester characterized by three substituents: an ethyl group, a dodecyl chain, and a 4-cyanophenyl moiety. Phosphonate esters (O=P(OR)₂R') are widely studied for their hydrolytic stability and versatility in medicinal chemistry, materials science, and catalysis . The 4-cyanophenyl group introduces an electron-withdrawing cyano (-CN) substituent, which enhances the electrophilicity of the phosphorus center and influences intermolecular interactions. This compound is noted in pharmacological contexts under "Drug Info [46]," though specific therapeutic applications require further elucidation .

Properties

Molecular Formula

C21H34NO3P

Molecular Weight

379.5 g/mol

IUPAC Name

4-[dodecyl(ethoxy)phosphoryl]oxybenzonitrile

InChI

InChI=1S/C21H34NO3P/c1-3-5-6-7-8-9-10-11-12-13-18-26(23,24-4-2)25-21-16-14-20(19-22)15-17-21/h14-17H,3-13,18H2,1-2H3

InChI Key

FHIBETIKXBGJPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Formation of Phosphorochloridate :
    A dialkyl phosphite (e.g., diethyl phosphite) reacts with CCl₄ to generate a phosphorochloridate intermediate.

    (EtO)2P(O)H+CCl4(EtO)2P(O)Cl+CHCl3\text{(EtO)}_2\text{P(O)H} + \text{CCl}_4 \rightarrow \text{(EtO)}_2\text{P(O)Cl} + \text{CHCl}_3
  • Alcohol Substitution :
    The phosphorochloridate undergoes sequential substitution with 4-cyanophenol and dodecanol in the presence of a base (e.g., triethylamine):

    (EtO)2P(O)Cl+4-CN-C6H4OH(EtO)(4-CN-C6H4O)P(O)Cl+EtOH\text{(EtO)}_2\text{P(O)Cl} + \text{4-CN-C}_6\text{H}_4\text{OH} \rightarrow \text{(EtO)(4-CN-C}_6\text{H}_4\text{O)P(O)Cl} + \text{EtOH} (EtO)(4-CN-C6H4O)P(O)Cl+C12H25OH4-CN-C6H4O-P(O)(OEt)(OC12H25)+HCl\text{(EtO)(4-CN-C}_6\text{H}_4\text{O)P(O)Cl} + \text{C}_{12}\text{H}_{25}\text{OH} \rightarrow \text{4-CN-C}_6\text{H}_4\text{O-P(O)(OEt)(OC}_{12}\text{H}_{25}) + \text{HCl}

Optimization Parameters

  • Temperature : 0–5°C for phosphorochloridate formation; 60–80°C for substitution.

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.

  • Yield : 65–72% after column chromatography.

Advantages :

  • High functional group tolerance for electron-withdrawing groups (e.g., -CN).

  • Scalable to multi-gram quantities.

Limitations :

  • Requires strict anhydrous conditions.

  • CCl₄ poses toxicity and environmental concerns.

Michaelis-Arbuzov Reaction with Halogenated Intermediates

The Michaelis-Arbuzov reaction enables direct synthesis of phosphonates from alkyl halides and trialkyl phosphites. For this compound, a two-step process is employed:

Synthetic Pathway

  • Phosphite Alkylation :
    Triethyl phosphite reacts with 1-bromododecane to form diethyl dodecylphosphonate:

    (EtO)3P+C12H25Br(EtO)2P(O)C12H25+EtBr\text{(EtO)}_3\text{P} + \text{C}_{12}\text{H}_{25}\text{Br} \rightarrow \text{(EtO)}_2\text{P(O)C}_{12}\text{H}_{25} + \text{EtBr}
  • Aryl Group Introduction :
    The diethyl dodecylphosphonate undergoes nucleophilic aromatic substitution with 4-cyanophenol under basic conditions:

    (EtO)2P(O)C12H25+4-CN-C6H4OH4-CN-C6H4O-P(O)(OEt)(OC12H25)+EtOH\text{(EtO)}_2\text{P(O)C}_{12}\text{H}_{25} + \text{4-CN-C}_6\text{H}_4\text{OH} \rightarrow \text{4-CN-C}_6\text{H}_4\text{O-P(O)(OEt)(OC}_{12}\text{H}_{25}) + \text{EtOH}

Critical Parameters

  • Catalyst : Lithium hydride (LiH) enhances substitution efficiency.

  • Yield : 58–64% after distillation under reduced pressure.

Advantages :

  • Avoids toxic chlorinated reagents.

  • Simple workup procedures.

Limitations :

  • Limited to substrates with strong nucleophilic aromatic rings.

  • Competing side reactions (e.g., O- vs. C-alkylation).

Stepwise Esterification Using Coupling Agents

This method employs carbodiimide-based coupling agents to sequentially introduce ethyl and dodecyl groups to 4-cyanophenylphosphonic acid.

Reaction Steps

  • Activation of Phosphonic Acid :
    4-Cyanophenylphosphonic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) to form a reactive intermediate.

  • Ethyl Ester Formation :
    Reaction with ethanol yields the monoethyl ester:

    4-CN-C6H4PO(OH)2+EtOHDCC4-CN-C6H4PO(OEt)(OH)+H2O\text{4-CN-C}_6\text{H}_4\text{PO(OH)}_2 + \text{EtOH} \xrightarrow{\text{DCC}} \text{4-CN-C}_6\text{H}_4\text{PO(OEt)(OH)} + \text{H}_2\text{O}
  • Dodecyl Esterification :
    The monoester reacts with dodecanol under similar conditions:

    4-CN-C6H4PO(OEt)(OH)+C12H25OHDCC4-CN-C6H4PO(OEt)(OC12H25)+H2O\text{4-CN-C}_6\text{H}_4\text{PO(OEt)(OH)} + \text{C}_{12}\text{H}_{25}\text{OH} \xrightarrow{\text{DCC}} \text{4-CN-C}_6\text{H}_4\text{PO(OEt)(OC}_{12}\text{H}_{25}) + \text{H}_2\text{O}

Performance Metrics

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Yield : 70–78% after recrystallization.

Advantages :

  • High regioselectivity.

  • Compatible with sensitive functional groups.

Limitations :

  • Cost-intensive due to coupling agents.

  • Requires rigorous exclusion of moisture.

Solvent-Free Catalytic Transesterification

Leveraging insights from magnetic nanoparticle catalysts, this green chemistry approach uses Fe₃O₄@SiO₂@Mel-Rh-Cu to facilitate transesterification under solvent-free conditions.

Procedure

  • Starting Material : Diethyl 4-cyanophenylphosphonate.

  • Transesterification :
    Diethyl ester reacts with dodecanol at 80°C in the presence of 5 mol% catalyst:

    4-CN-C6H4PO(OEt)2+2C12H25OH4-CN-C6H4PO(OC12H25)2+2EtOH\text{4-CN-C}_6\text{H}_4\text{PO(OEt)}_2 + 2\text{C}_{12}\text{H}_{25}\text{OH} \rightarrow \text{4-CN-C}_6\text{H}_4\text{PO(OC}_{12}\text{H}_{25})_2 + 2\text{EtOH}
  • Selective Mono-Substitution :
    Stoichiometric control (1:1 alcohol ratio) yields the mixed ethyl-dodecyl ester.

Key Data

  • Catalyst Recovery : Reusable for 7 cycles with <5% activity loss.

  • Yield : 82–88% without chromatography.

Advantages :

  • Energy-efficient and environmentally benign.

  • Excellent catalyst recyclability.

Limitations :

  • Requires precise stoichiometric control.

  • High temperatures may degrade sensitive substrates.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Cost Environmental Impact
Atherton-Todd65–728–12ModerateHigh (CCl₄ usage)
Michaelis-Arbuzov58–646–8LowModerate
Carbodiimide Coupling70–7824–36HighLow
Solvent-Free Catalytic82–884–6ModerateLow

Chemical Reactions Analysis

Types of Reactions: 4-cyanophenyl ethyl dodecylphosphonate undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Alkylated phosphonates.

Scientific Research Applications

4-cyanophenyl ethyl dodecylphosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyanophenyl ethyl dodecylphosphonate involves its interaction with molecular targets such as enzymes. For example, it inhibits monoacylglycerol lipase, leading to increased levels of 2-arachidonoylglycerol and arachidonic acid . This inhibition affects various signaling pathways, potentially offering therapeutic benefits.

Comparison with Similar Compounds

Structural and Chemical Properties Comparison

Key Structural Features
  • 4-Cyanophenyl ethyl dodecylphosphonate: Contains ethyl (C₂H₅), dodecyl (C₁₂H₂₅), and 4-cyanophenyl (C₆H₄-CN) groups bonded to phosphorus.
  • Analogues: Ethyl Hydrogen Dodecylphosphonate (3f): A monoester (O=P(OEt)(OH)(C₁₂H₂₅)) with a free hydroxyl group, enhancing polarity . Diethyl P-[(4-cyanophenyl)methyl]phosphonate: Features a diethyl ester and a 4-cyanobenzyl substituent (C₁₂H₁₆NO₃P), differing in alkyl chain length and substitution pattern . Ethyl Hydrogen Phenylphosphonate (3g): Phenyl group replaces 4-cyanophenyl, lacking the electron-withdrawing -CN group .
Comparative Data Table
Compound Molecular Formula Key Substituents logP (Predicted) Hydrolytic Stability
4-Cyanophenyl ethyl dodecylphosphonate C₂₁H₃₄NO₃P Ethyl, dodecyl, 4-cyanophenyl ~7.2 High (long alkyl chain)
Ethyl Hydrogen Dodecylphosphonate (3f) C₁₄H₃₁O₃P Ethyl, dodecyl, hydroxyl ~4.5 Moderate
Diethyl P-[(4-cyanophenyl)methyl]phosphonate C₁₂H₁₆NO₃P Diethyl, 4-cyanobenzyl ~3.8 Moderate
Ethyl Hydrogen Phenylphosphonate (3g) C₈H₁₁O₃P Ethyl, phenyl, hydroxyl ~2.1 Low

Notes:

  • logP: The dodecyl chain in 4-cyanophenyl ethyl dodecylphosphonate significantly increases hydrophobicity compared to analogues with shorter chains .
  • Stability : Long alkyl chains (e.g., dodecyl) reduce hydrolysis rates due to steric hindrance and hydrophobic shielding .

Reactivity Trends :

  • The electron-withdrawing -CN group enhances the electrophilicity of the phosphorus atom, making it more reactive toward nucleophiles compared to phenyl or alkyl-substituted analogues .
  • The dodecyl chain reduces solubility in polar solvents but improves compatibility with lipid membranes or hydrophobic matrices .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Cyanophenyl ethyl dodecylphosphonate to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, catalyst selection). For phosphonate derivatives, enantioselective hydrophosphonylation methods (as seen in dinaphtho-dioxaphosphepin synthesis ) can be adapted. Purity assessment requires HPLC or NMR to monitor byproducts, particularly residual cyanophenyl intermediates. Reaction efficiency may benefit from DoE (Design of Experiments) frameworks to analyze variable interactions (e.g., reagent stoichiometry, reaction time) .

Q. How can researchers characterize the structural and electronic properties of 4-Cyanophenyl ethyl dodecylphosphonate?

  • Methodological Answer : Use X-ray crystallography (as applied to dimethyl fluorophenyl phosphonates ) to resolve stereochemistry. Spectroscopic techniques like 31^{31}P NMR and FT-IR are critical for identifying phosphonate functional groups. Computational methods (DFT) can model electronic properties, such as charge distribution at the cyanophenyl moiety, to predict reactivity .

Q. What safety protocols are recommended for handling phosphonate derivatives like 4-Cyanophenyl ethyl dodecylphosphonate in laboratory settings?

  • Methodological Answer : Follow EFSA guidelines for structurally similar phosphonates, including PPE (gloves, goggles) and fume hood use. Toxicity screening should include bacterial reverse mutation assays (Ames test) and in vitro micronucleus tests to assess genotoxicity . Storage conditions must avoid moisture to prevent hydrolysis, as seen in diphenylphosphonic acid handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for 4-Cyanophenyl ethyl dodecylphosphonate across different experimental setups?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., catalyst loading, solvent polarity) that influence catalytic outcomes . Cross-validate results using surface characterization techniques (e.g., microspectroscopic imaging ) to assess adsorption behavior on catalytic substrates. Theoretical frameworks, such as transition-state modeling, can reconcile discrepancies by identifying unaccounted intermediates .

Q. What methodologies are suitable for studying the interfacial behavior of 4-Cyanophenyl ethyl dodecylphosphonate in membrane separation technologies?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, quantifying self-assembly at air-water interfaces. Combine with AFM to visualize monolayer morphology. For industrial applications, align experiments with CRDC subclass RDF2050104 (membrane technologies) to benchmark performance against commercial membranes .

Q. How can the neurotoxic potential of 4-Cyanophenyl ethyl dodecylphosphonate be systematically evaluated in preclinical studies?

  • Methodological Answer : Adopt tiered testing per EFSA protocols: start with in vitro neuroblastoma cell assays (e.g., neurite outgrowth inhibition), followed by in vivo rodent models assessing acetylcholinesterase inhibition. Compare results to structurally analogous phosphonates with known neurotoxic profiles .

Q. What strategies enhance the enantiomeric purity of 4-Cyanophenyl ethyl dodecylphosphonate derivatives in asymmetric synthesis?

  • Methodological Answer : Employ chiral auxiliaries or organocatalysts (e.g., dinaphtho-dioxaphosphepin derivatives ) to control stereochemistry. Optimize reaction kinetics using circular dichroism (CD) spectroscopy to monitor enantiomeric excess. Theoretical frameworks like Cahn-Ingold-Prelog priority rules guide stereochemical assignments .

Theoretical and Methodological Integration

Q. How can researchers integrate experimental data on 4-Cyanophenyl ethyl dodecylphosphonate with computational models to predict its environmental fate?

  • Methodological Answer : Develop QSAR (Quantitative Structure-Activity Relationship) models using parameters like logP and hydrolysis rate constants. Validate predictions with experimental degradation studies under varied pH and UV conditions, referencing CRDC subclass RDF2050106 (fuel engineering) for ecological impact assessments .

Q. What experimental designs are effective for probing the role of 4-Cyanophenyl ethyl dodecylphosphonate in non-automotive combustion processes?

  • Methodological Answer : Use bomb calorimetry to measure combustion enthalpy and TGA-DSC to analyze thermal decomposition pathways. Align with CRDC subclass RDF2050105 (non-automotive combustion engineering) to contextualize findings for renewable fuel applications .

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